Cas no 2138182-76-8 (4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione)

4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione is a specialized heterocyclic compound featuring a thiazepane core functionalized with a chloroacetyl group and a cyclopropyl substituent. Its unique structure, combining a seven-membered sulfur-containing ring with reactive chloroacetyl and cyclopropyl moieties, makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The sulfone (1,1-dione) group enhances stability and influences electronic properties, while the chloroacetyl moiety offers reactivity for further derivatization. This compound is suited for applications in medicinal chemistry, where its scaffold can be leveraged to explore structure-activity relationships in drug discovery. Its well-defined reactivity profile facilitates precise modifications for targeted molecular design.
4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione structure
2138182-76-8 structure
Product name:4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
CAS No:2138182-76-8
MF:C10H16ClNO3S
Molecular Weight:265.756940841675
CID:5796385
PubChem ID:165465963

4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione 化学的及び物理的性質

名前と識別子

    • 2138182-76-8
    • 4-(2-chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
    • EN300-765054
    • 4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
    • インチ: 1S/C10H16ClNO3S/c11-6-10(13)12-4-1-5-16(14,15)7-9(12)8-2-3-8/h8-9H,1-7H2
    • InChIKey: SVBBDWGAMBPHJC-UHFFFAOYSA-N
    • SMILES: ClCC(N1CCCS(CC1C1CC1)(=O)=O)=O

計算された属性

  • 精确分子量: 265.0539422g/mol
  • 同位素质量: 265.0539422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 372
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.8Ų
  • XLogP3: 0.7

4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-765054-0.25g
4-(2-chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
2138182-76-8 95%
0.25g
$1131.0 2024-05-22
Enamine
EN300-765054-2.5g
4-(2-chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
2138182-76-8 95%
2.5g
$2408.0 2024-05-22
Enamine
EN300-765054-10.0g
4-(2-chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
2138182-76-8 95%
10.0g
$5283.0 2024-05-22
Enamine
EN300-765054-0.05g
4-(2-chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
2138182-76-8 95%
0.05g
$1032.0 2024-05-22
Enamine
EN300-765054-5.0g
4-(2-chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
2138182-76-8 95%
5.0g
$3562.0 2024-05-22
Enamine
EN300-765054-0.1g
4-(2-chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
2138182-76-8 95%
0.1g
$1081.0 2024-05-22
Enamine
EN300-765054-1.0g
4-(2-chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
2138182-76-8 95%
1.0g
$1229.0 2024-05-22
Enamine
EN300-765054-0.5g
4-(2-chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione
2138182-76-8 95%
0.5g
$1180.0 2024-05-22

4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione 関連文献

4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dioneに関する追加情報

Research Brief on 4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione (CAS: 2138182-76-8)

4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione (CAS: 2138182-76-8) is a novel chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique thiazepane-dione scaffold, has shown promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of therapeutics targeting various diseases, including inflammatory disorders and cancer. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, highlighting its relevance in contemporary drug development pipelines.

The synthesis of 4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione involves multi-step organic reactions, with particular emphasis on the cyclopropanation and chloroacetylation steps. Researchers have reported improved yields and purity through the use of advanced catalytic systems and optimized reaction conditions. The compound's structural features, including the chloroacetyl moiety and the cyclopropyl group, are critical for its reactivity and interaction with biological targets, making it a valuable scaffold for further derivatization.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that derivatives of 4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione exhibit potent inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, some analogs have shown significant activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting their potential as dual-action anti-inflammatory agents. Additionally, preliminary data indicate that certain derivatives may possess antiproliferative properties against cancer cell lines, warranting further investigation into their mechanisms of action.

The pharmacokinetic and toxicological profiles of 4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione and its derivatives are currently under evaluation. Early findings suggest moderate bioavailability and manageable toxicity, although extensive preclinical studies are required to fully assess its safety and efficacy. Researchers are also exploring formulation strategies to enhance the compound's stability and delivery, particularly for oral administration.

In conclusion, 4-(2-Chloroacetyl)-3-cyclopropyl-1lambda6,4-thiazepane-1,1-dione represents a promising candidate for further development in the pharmaceutical industry. Its versatile chemical structure and demonstrated biological activities make it a valuable tool for drug discovery. Future research should focus on expanding the library of derivatives, elucidating structure-activity relationships, and advancing the most promising candidates into clinical trials. The ongoing studies underscore the importance of this compound in addressing unmet medical needs and advancing therapeutic innovation.

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